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Compound of Interest

Compound Name: RU 59063

Cat. No.: B1680189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental data

for RU 59063, a non-steroidal selective androgen receptor modulator (SARM). Initially

developed as a high-affinity antiandrogen, subsequent research has revealed its nature as a

SARM with dose-dependent androgenic activity. This document aims to present the available

data objectively, comparing it with other relevant compounds and providing detailed

experimental context to aid in research and development.

In Vitro Data: High Affinity and Selectivity for the
Androgen Receptor
RU 59063 exhibits a strong and specific binding affinity for the androgen receptor (AR). The

following table summarizes its in vitro binding profile in comparison to other known androgens

and SARMs.
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Compound Receptor Binding Affinity (Ki) Notes

RU 59063 Human AR 2.2 nM[1]

High affinity and over

1000-fold selectivity

for AR over other

steroid hormone

receptors.[1]

RU 59063 Rat AR ~0.71 nM
High affinity for the rat

androgen receptor.

Testosterone Human AR -
RU 59063 has 8-fold

higher affinity.[1]

Dihydrotestosterone

(DHT)
Human AR -

RU 59063 has a

slightly higher affinity.

[1]

Flutamide, Nilutamide,

Bicalutamide
Rat AR -

RU 59063 has up to

100-fold higher

affinity.[1]

In Vivo Data: Unraveling the Androgenic Potential
While initially characterized as a pure antiandrogen, later evidence suggests that RU 59063
possesses partial agonist activity in a dose-dependent manner, a hallmark of SARMs. This is

demonstrated by its tissue-selective effects, promoting anabolic activity in muscle while having

a lesser androgenic impact on the prostate compared to testosterone.

A targeted search for specific in vivo dose-response data for RU 59063 on prostate and levator

ani muscle weights in rats did not yield quantitative results in the primary literature available

through open-access channels. The initial 1994 publication by Teutsch et al. focused on its

antiandrogenic properties and stated it was "devoid of any agonistic effect." However, the

broader scientific consensus, as reflected in review articles and databases, points to its

reclassification as a SARM with androgenic potential. The data for structurally related SARMs,

S-1 and S-4, are presented below to provide context for the expected in vivo profile of RU
59063.
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Compound Animal Model Tissue Effect Efficacy

S-1
Castrated Male

Rats
Prostate Partial Agonist

12% of

Testosterone

Propionate

S-4
Castrated Male

Rats
Prostate Partial Agonist

29% of

Testosterone

Propionate

S-1 & S-4
Castrated Male

Rats

Levator Ani

Muscle
Full Agonist -

Experimental Protocols
In Vitro Androgen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the androgen receptor.

Methodology:

Receptor Source: Cytosolic extracts from cells expressing the androgen receptor (e.g.,

LNCaP cells) or purified recombinant AR protein are used.

Radioligand: A radiolabeled androgen with high affinity for the AR, such as [3H]-Mibolerone

or [3H]-DHT, is used as a tracer.

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor

preparation in the presence of increasing concentrations of the unlabeled test compound

(e.g., RU 59063).

Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal

absorption or filtration are used to separate the receptor-bound radioligand from the unbound

radioligand.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is

then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Hershberger Assay
Objective: To assess the androgenic and antiandrogenic activity of a test compound in a living

organism.

Methodology:

Animal Model: Immature, castrated male rats are used as the model. Castration removes the

endogenous source of androgens, making the androgen-dependent tissues highly sensitive

to exogenous androgens.

Acclimation: Following castration, the animals are allowed to acclimate for a period of 7-10

days.

Dosing: The test compound is administered daily for 7-10 days via oral gavage or

subcutaneous injection. For testing androgenic activity, the compound is given alone. For

testing antiandrogenic activity, the compound is co-administered with a known androgen like

testosterone propionate (TP).

Necropsy: On the day after the final dose, the animals are euthanized.

Tissue Collection: Androgen-dependent tissues, including the ventral prostate, seminal

vesicles, and levator ani muscle, are carefully dissected and their wet weights are recorded.

Data Analysis: The weights of the tissues from the treated groups are compared to those of a

vehicle-treated control group (for androgenicity) or a TP-treated control group (for

antiandrogenicity). A statistically significant increase in tissue weight indicates androgenic

activity, while a significant decrease in the TP-stimulated tissue weight indicates

antiandrogenic activity.

Visualizing the Mechanism and Workflow
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To further elucidate the concepts discussed, the following diagrams illustrate the signaling

pathway of SARMs and the experimental workflow of the Hershberger assay.
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Caption: Mechanism of action of a Selective Androgen Receptor Modulator (SARM).
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Caption: Experimental workflow for the in vivo Hershberger assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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